molecular formula C4H4N2S B14449867 3-Ethenyl-1,2,5-thiadiazole CAS No. 75238-58-3

3-Ethenyl-1,2,5-thiadiazole

Cat. No.: B14449867
CAS No.: 75238-58-3
M. Wt: 112.16 g/mol
InChI Key: PZJNMFYUWBZULM-UHFFFAOYSA-N
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Description

3-Ethenyl-1,2,5-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are five-membered rings containing one sulfur and two nitrogen atoms The 1,2,5-thiadiazole isomer is one of the four possible structural isomers of thiadiazole, with the sulfur atom positioned between the two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethenyl-1,2,5-thiadiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Hurd-Mori cyclization method can be employed, which involves the reaction of thiosemicarbazide with an appropriate aldehyde or ketone in the presence of an oxidizing agent . Another method includes the use of microwave-assisted synthesis, which can enhance reaction rates and yields .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can improve efficiency and scalability. Catalysts such as polyphosphoric acid or phosphorus oxychloride are often used to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

3-Ethenyl-1,2,5-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted thiadiazole derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-ethenyl-1,2,5-thiadiazole involves its interaction with biological molecules. The compound can disrupt DNA replication processes, leading to the inhibition of cell growth and proliferation. This is particularly relevant in its anticancer and antimicrobial activities . The sulfur and nitrogen atoms in the thiadiazole ring play a crucial role in binding to target proteins and enzymes, thereby affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethenyl-1,2,5-thiadiazole is unique due to its specific arrangement of sulfur and nitrogen atoms, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-ethenyl-1,2,5-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2S/c1-2-4-3-5-7-6-4/h2-3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJNMFYUWBZULM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=NSN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505677
Record name 3-Ethenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

112.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75238-58-3
Record name 3-Ethenyl-1,2,5-thiadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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